

# Literature review of 1,1,1-Trichloro-2,2-difluoroethane research

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## Compound of Interest

Compound Name: 1,1,1-Trichloro-2,2-difluoroethane

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An In-Depth Technical Guide to **1,1,1-Trichloro-2,2-difluoroethane** (HCFC-122)

## Introduction

**1,1,1-Trichloro-2,2-difluoroethane**, designated as HCFC-122, is a hydrochlorofluorocarbon (HCFC) that has garnered scientific interest due to its specific chemical properties and applications. As a member of the broader family of halogenated hydrocarbons, it has been utilized in niche industrial roles. However, like other HCFCs, its environmental impact, particularly its contribution to ozone depletion, has subjected it to stringent international regulations. This guide provides a comprehensive literature review of HCFC-122, synthesizing technical data on its physicochemical properties, synthesis, applications, environmental fate, toxicological profile, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for research, safety, or regulatory purposes.

## Physicochemical Properties of HCFC-122

Understanding the fundamental physical and chemical properties of HCFC-122 is critical for its handling, application, and environmental assessment. The compound is a colorless, volatile substance.<sup>[1][2]</sup> While several isomers of trichlorodifluoroethane exist, this guide focuses on the 1,1,1-trichloro-2,2-difluoro- isomer (CAS No. 354-12-1).

The molecular structure of HCFC-122 directly influences its properties. The presence of both chlorine and fluorine atoms on the ethane backbone results in a high molecular weight and density. Its volatility is a key characteristic, dictating its behavior in industrial processes and its distribution in the environment.

Caption: Chemical structure of **1,1,1-Trichloro-2,2-difluoroethane**.

Table 1: Physicochemical Properties of Trichlorodifluoroethane Isomers

Property	1,1,1-Trichloro-2,2-difluoroethane (HCFC-122)	1,1,2-Trichloro-1,2-difluoroethane (HCFC-122a)	1,2,2-Trichloro-1,1-difluoroethane (HCFC-122b)
CAS Number	354-12-1[3]	354-15-4[4]	354-21-2[1][2]
Molecular Formula	C <sub>2</sub> HCl <sub>3</sub> F <sub>2</sub> [3][5]	C <sub>2</sub> HCl <sub>3</sub> F <sub>2</sub> [4]	C <sub>2</sub> HCl <sub>3</sub> F <sub>2</sub> [2]
Molecular Weight	169.38 g/mol [3][5]	169.38 g/mol [4]	169.38 g/mol [2]
Boiling Point	Not specified, isomer has -41°C (likely incorrect data)[3]	Not specified	72°C[1]
Melting Point	Not specified	Not specified	-111°C[1]
Appearance	Not specified	Not specified	Colorless liquid[2]

| Solubility | Not specified | Not specified | Poorly soluble in water, soluble in organic solvents. [1] |

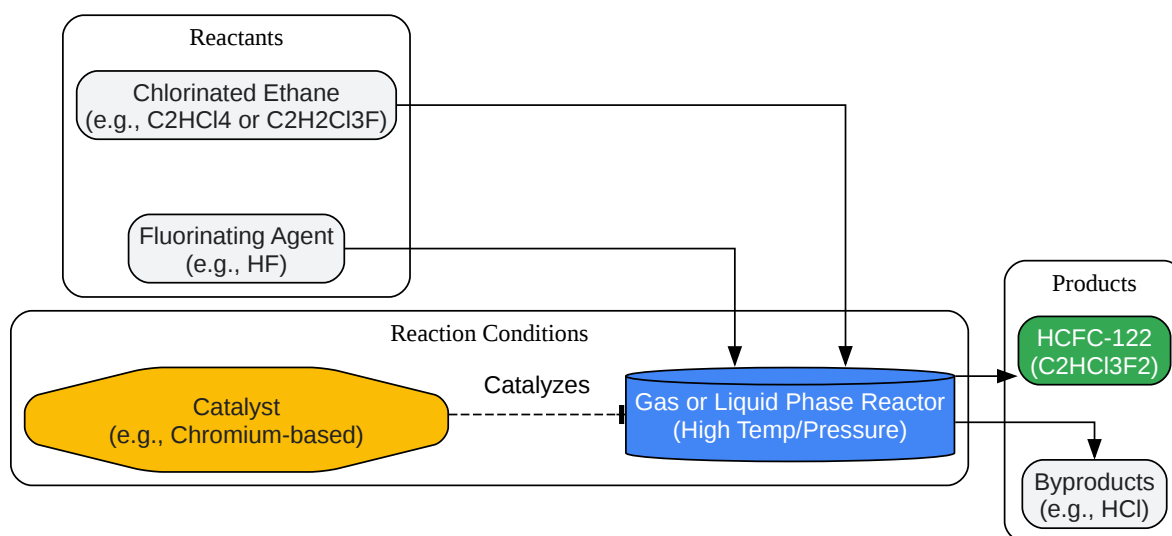
Note: Data for HCFC-122 is sparse in the provided search results, with some sources appearing to conflate it with other isomers or refrigerants. The properties of its isomers are included for comparative context.

## Synthesis and Manufacturing Processes

The industrial synthesis of HCFCs typically involves the catalyzed gas-phase or liquid-phase reaction of chlorinated hydrocarbons with hydrogen fluoride (HF).[6][7] While specific patents for HCFC-122 were not identified in the search, the general principles can be applied. A

plausible route would be the fluorination of a highly chlorinated ethane precursor, such as tetrachloroethane or pentachloroethane, or the chlorination of a difluoroethane.

For example, a related process for preparing 1,1,1-trifluoro-2,2-dichloroethane involves the gas-phase chlorination of 1,1,1-trifluoro-2-chloroethane at high temperatures (350°C to 450°C). [8] Another method involves liquid-phase chlorination in the presence of a free radical initiator. [9] These examples illustrate that the synthesis strategy is based on selectively replacing hydrogen or chlorine atoms with fluorine or chlorine atoms under controlled conditions to achieve the desired product with high yield and selectivity.



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Caption: Generalized synthesis pathway for HCFC-122 production.

## Industrial Applications

Hydrochlorofluorocarbons were developed as transitional replacements for chlorofluorocarbons (CFCs), which have a much higher ozone-depleting potential.[10][11] Their applications are

diverse, leveraging their thermodynamic properties and solvency. While specific uses for HCFC-122 are not widely documented, related compounds are used as:

- Refrigerants: In air conditioning and refrigeration systems.[1][10][12]
- Blowing Agents: For the production of insulating foams like polyurethane and polystyrene.[1][12]
- Solvents: In industrial cleaning processes, such as degreasing metals and cleaning electronic components.[1][12]
- Aerosol Propellants: Though this use has significantly declined due to environmental regulations.[10]
- Chemical Intermediates: As a feedstock in the synthesis of other fluorinated compounds.

The selection of a specific HCFC for an application depends on its boiling point, vapor pressure, and solvency, making different isomers suitable for different tasks.

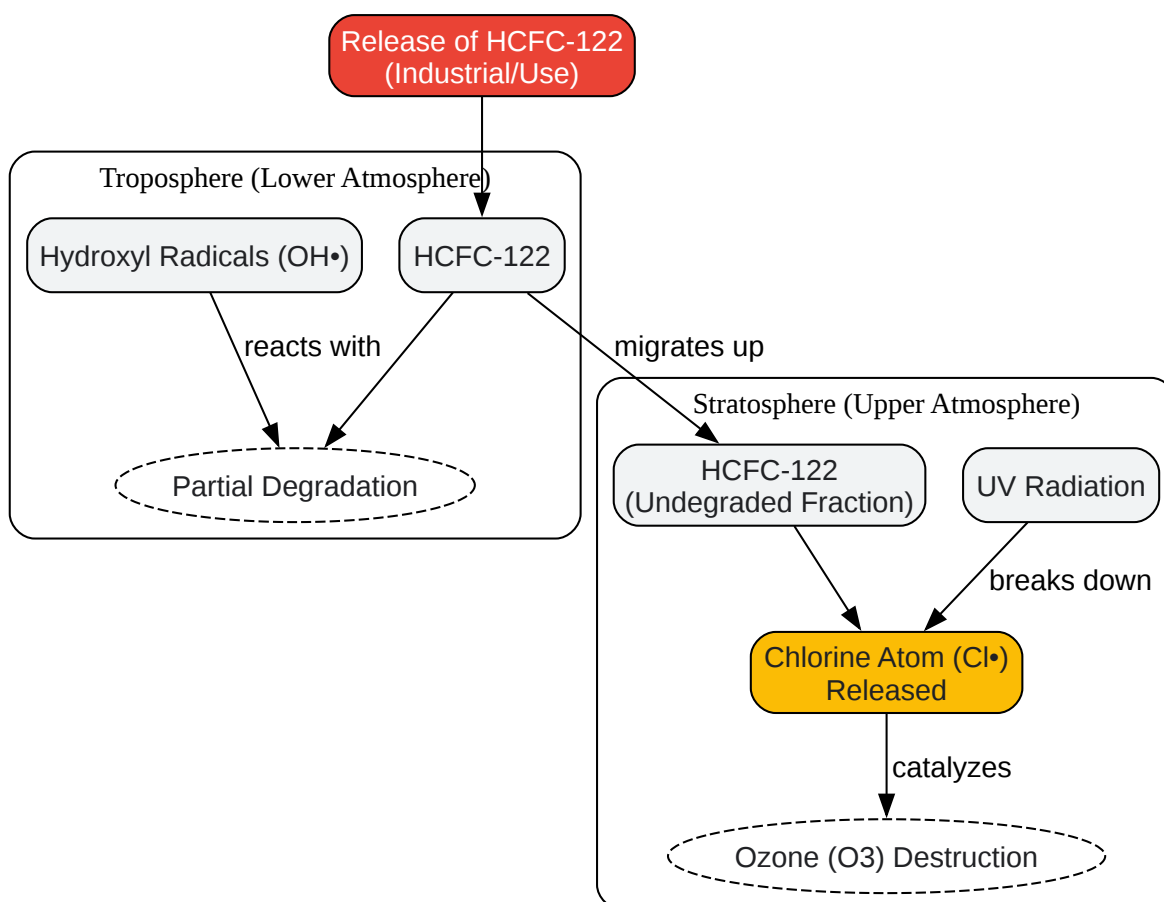
## Environmental Fate and Impact

The primary driver for the regulation and study of HCFC-122 is its environmental impact. Like all HCFCs, it contributes to the depletion of the stratospheric ozone layer and acts as a greenhouse gas.

**Ozone Depletion:** When released, the volatility of HCFC-122 causes it to migrate to the upper atmosphere.[13][14] In the stratosphere, it is broken down by high-energy ultraviolet (UV) radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the thinning of the ozone layer.[15][16] The ozone layer is crucial for absorbing harmful UV radiation from the sun, and its depletion is linked to increased rates of skin cancer and other health issues.[15] HCFCs have a lower Ozone Depletion Potential (ODP) than CFCs because the C-H bond makes them more susceptible to degradation by hydroxyl (OH) radicals in the lower atmosphere (troposphere), reducing the amount of chlorine that reaches the stratosphere.[11][17]

**Global Warming:** HCFC-122 is also a potent greenhouse gas, meaning it can absorb and trap infrared radiation, contributing to global warming. Its Global Warming Potential (GWP) is a

measure of its heat-trapping ability relative to carbon dioxide.



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Caption: Environmental fate and impact pathway of HCFC-122.

## Toxicology and Occupational Health

The toxicological profile of HCFC-122 and its isomers is a critical consideration for occupational safety. Exposure can occur via inhalation, ingestion, or dermal contact.

**Acute Effects:** Inhalation of high concentrations of chlorinated hydrocarbons can cause central nervous system (CNS) depression, with symptoms including dizziness, headache, incoordination, and in severe cases, loss of consciousness.[2][18] These substances can also cause irritation to the skin, eyes, and respiratory tract.[1][18] A significant acute hazard associated with many halogenated hydrocarbons is cardiac sensitization, where exposure can make the heart more susceptible to adrenaline-induced arrhythmias.[19]

**Chronic Effects:** Prolonged or repeated exposure may lead to organ damage, particularly to the liver (hepatotoxicity) and kidneys.[2] Some chlorinated solvents are classified as potential or known carcinogens, although the data for HCFC-122 itself is limited. The related compound 1,1,1-trichloroethane is known to cause neurological and hepatic effects.[20]

Table 2: Occupational Exposure Limits and Toxicity Data

Substance / Parameter	Value	Source / Notes
1,2,2-Trichloro-1,1-difluoroethane (HCFC-122b)		
LCLo (rat, 4hr)	4,000 ppm	Lowest concentration in air that caused death.[2]
1,1,1,2-Tetrachloro-2,2-difluoroethane (Structurally similar)		
OSHA PEL (8-hour TWA)	500 ppm	Legal airborne permissible exposure limit.[18][21]
NIOSH REL (10-hour TWA)	500 ppm	Recommended airborne exposure limit.[18]
ACGIH TLV (8-hour TWA)	100 ppm	Threshold limit value.[18]
1,1,1-Trichloroethane (Related Compound)		

| OSHA PEL (8-hour TWA) | 350 ppm (1900 mg/m<sup>3</sup>) |[22][23] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Due to these health risks, handling HCFC-122 requires appropriate engineering controls, such as adequate ventilation, and personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[\[1\]](#)[\[24\]](#)

## Analytical Methodologies

Accurate detection and quantification of HCFC-122 in environmental and occupational settings are essential for monitoring exposure and ensuring regulatory compliance. The standard approach for volatile halogenated hydrocarbons is gas chromatography (GC).

A common and validated protocol involves sample collection on a solid sorbent, followed by solvent desorption and GC analysis. The NIOSH Method 1016 for tetrachlorodifluoroethanes provides a representative workflow.[\[25\]](#)

## Experimental Protocol: Air Sampling and Analysis via GC-FID

This protocol is adapted from established NIOSH and OSHA methodologies for similar volatile halogenated compounds.[\[25\]](#)[\[26\]](#)[\[27\]](#)

### 1. Sample Collection:

- Apparatus: A personal sampling pump calibrated to a known flow rate (e.g., 0.01 to 0.035 L/min) connected to a solid sorbent tube (e.g., coconut shell charcoal, 100 mg/50 mg sections).[\[25\]](#)
- Procedure: i. Break the ends of the charcoal tube immediately before sampling. ii. Attach the tube to the sampling pump with flexible tubing, ensuring the backup section is closer to the pump. iii. Position the sampling assembly in the worker's breathing zone. iv. Sample for a predetermined time to collect a total air volume between 0.5 and 2 liters.[\[25\]](#) v. After sampling, cap the tube ends and label them with sample details.

### 2. Sample Preparation (Desorption):

- Reagents: Carbon disulfide (CS<sub>2</sub>), chromatographic quality.[\[25\]](#)

- Procedure: i. In a fume hood, score and break the charcoal tube. Transfer the front (100 mg) and back (50 mg) sections of charcoal to separate, labeled 2-mL vials. ii. Pipette 1.0 mL of CS<sub>2</sub> into each vial.<sup>[27]</sup> iii. Immediately cap the vials and agitate intermittently for 30 minutes to allow for complete desorption of the analyte.<sup>[27]</sup>

### 3. GC Analysis:

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-Wax or similar).<sup>[25]</sup>
- Calibration: i. Prepare a series of calibration standards by spiking known amounts of pure HCFC-122 into 1.0 mL of CS<sub>2</sub> in sealed vials. ii. Analyze these standards under the same GC conditions as the samples. iii. Construct a calibration curve by plotting peak area versus concentration (mg/sample).
- Analysis: i. Inject an aliquot (e.g., 1-2 µL) of the sample extract from the vials into the GC. ii. Record the resulting chromatogram and measure the peak area corresponding to HCFC-122. iii. Calculate the mass of HCFC-122 in the sample by comparing its peak area to the calibration curve.

### 4. Calculation and Reporting:

- Desorption Efficiency (DE): Determine the DE by spiking known amounts of HCFC-122 onto blank charcoal tubes and analyzing them as described above. The DE is the fraction of analyte recovered.
- Concentration Calculation: The airborne concentration (in mg/m<sup>3</sup>) is calculated using the formula:  $\text{Concentration} = (\text{Mass from front section} + \text{Mass from back section}) / (\text{DE} * \text{Air Volume Sampled})$
- If the mass on the back section is >25% of the mass on the front section, breakthrough has occurred, and the sample may be invalid.

## Regulatory Status and Phase-Out

Due to their ozone-depleting properties, the production and consumption of all HCFCs are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.<sup>[15]</sup>

Developed countries have been following a stepwise phase-out schedule, with a near-complete ban on production and import for new equipment.

- January 1, 2020: A ban on the remaining production and import of HCFC-22 and HCFC-142b was enacted in the United States. Production and import of all other HCFCs, including



HCFC-122, were restricted to servicing existing refrigeration, air-conditioning, and fire suppression equipment manufactured before this date.[15][16][28][29]

- January 1, 2030: A complete ban on the production and import of all HCFCs is scheduled. [16][28]

These regulations have driven industries to seek and adopt alternatives with zero ODP and lower GWP, such as hydrofluorocarbons (HFCs), hydrocarbons (HCs), and hydrofluoroolefins (HFOs).

## Conclusion

**1,1,1-Trichloro-2,2-difluoroethane** (HCFC-122) is a compound that sits at the intersection of industrial utility and environmental concern. Its properties made it and its isomers suitable for applications as refrigerants, solvents, and blowing agents. However, its contribution to stratospheric ozone depletion and climate change has led to its inclusion in a global regulatory phase-out under the Montreal Protocol. For researchers and scientists, a thorough understanding of its physicochemical characteristics, toxicological profile, and environmental fate is essential for managing existing uses, mitigating health risks, and developing safer, more sustainable alternatives. The analytical methods outlined provide the necessary tools for monitoring and ensuring compliance as this class of chemicals is progressively removed from production and use.

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